Sodium 4-(trifluoromethyl)benzoate
Overview
Description
Sodium 4-(trifluoromethyl)benzoate is an organic compound with the molecular formula C8H4F3NaO2. It is a sodium salt derivative of 4-(trifluoromethyl)benzoic acid, characterized by the presence of a trifluoromethyl group (-CF3) attached to a benzene ring. This compound is notable for its applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium 4-(trifluoromethyl)benzoate can be synthesized through several methods. One common approach involves the reaction of 4-(trifluoromethyl)benzoic acid with sodium hydroxide. The reaction typically occurs in an aqueous medium, where the acid is neutralized by the base to form the sodium salt .
Industrial Production Methods: Industrial production of this compound often involves large-scale neutralization reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pH, and concentration of reactants .
Chemical Reactions Analysis
Types of Reactions: Sodium 4-(trifluoromethyl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be involved in redox reactions, although these are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can be employed under acidic or basic conditions.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted benzoates can be formed.
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Scientific Research Applications
Sodium 4-(trifluoromethyl)benzoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of sodium 4-(trifluoromethyl)benzoate involves its interaction with molecular targets through the trifluoromethyl group. This group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic sites on proteins and enzymes. The trifluoromethyl group can also influence the electronic properties of the benzene ring, affecting the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
- Sodium trifluoroacetate
- Sodium trifluoromethanesulfinate
- Trifluoromethyltrimethylsilane
Comparison: Sodium 4-(trifluoromethyl)benzoate is unique due to its specific structure, which combines the trifluoromethyl group with a benzoate moiety. This combination imparts distinct chemical and physical properties, such as increased stability and specific reactivity patterns, compared to other trifluoromethyl-containing compounds .
Properties
CAS No. |
25832-58-0 |
---|---|
Molecular Formula |
C8H5F3NaO2 |
Molecular Weight |
213.11 g/mol |
IUPAC Name |
sodium;4-(trifluoromethyl)benzoate |
InChI |
InChI=1S/C8H5F3O2.Na/c9-8(10,11)6-3-1-5(2-4-6)7(12)13;/h1-4H,(H,12,13); |
InChI Key |
OUQJNNNNEGBRCB-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)[O-])C(F)(F)F.[Na+] |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)C(F)(F)F.[Na] |
Key on ui other cas no. |
25832-58-0 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.